molecular formula C8H6BrF3Zn B6316883 (3-(Trifluoromethyl)benzyl)zinc bromide CAS No. 289884-76-0

(3-(Trifluoromethyl)benzyl)zinc bromide

Cat. No.: B6316883
CAS No.: 289884-76-0
M. Wt: 304.4 g/mol
InChI Key: PBQKRCIVAXWDII-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). acs.org This pioneering work laid the foundation for the development of a wide array of organometallic reagents. Initially, the pyrophoric nature of compounds like diethylzinc presented significant handling challenges. acs.org A major breakthrough came with the development of organozinc halides (RZnX), which are more stable and easier to handle.

A significant advancement in the preparation of organozinc reagents was the development of "activated" zinc metal, such as Rieke® Zinc, which is prepared by the reduction of a zinc salt. thieme-connect.com This highly reactive form of zinc allows for the direct insertion into organic halides, including those that are typically unreactive. thieme-connect.com Further evolution came with the work of Paul Knochel and his research group, who demonstrated that the addition of lithium chloride (LiCl) can significantly facilitate the insertion of standard zinc dust into organic halides. acs.orgorganic-chemistry.org This method, known as the Knochel method, has become a widely used protocol for the preparation of a broad range of functionalized organozinc reagents, including benzylic zinc halides, under mild conditions. acs.orgorganic-chemistry.org

Significance of Benzylic Organozinc Reagents in Contemporary Organic Synthesis

Benzylic organozinc reagents are particularly important in organic synthesis due to their ability to participate in a variety of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling reaction. acs.org This palladium- or nickel-catalyzed reaction allows for the efficient coupling of benzylic zinc reagents with a wide range of organic halides and triflates, leading to the synthesis of diarylmethanes and other complex structures. acs.orgbeilstein-journals.org The functional group tolerance of benzylic zinc reagents is a key advantage, allowing for their use in the synthesis of complex molecules with sensitive functional groups that would not be compatible with more reactive organometallics. acs.orgscielo.org.mx

The applications of benzylic zinc reagents extend to their use in the synthesis of biologically active molecules and pharmaceutical intermediates. For instance, they are employed in the construction of precursors for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Distinctive Role of Fluorinated Organozinc Reagents in Chemical Transformations

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated organozinc reagents have emerged as powerful tools for the selective introduction of fluorine-containing moieties into complex structures. The trifluoromethyl (CF3) group, in particular, is of great interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. youtube.com

The presence of a trifluoromethyl group on a benzylic zinc reagent influences its reactivity. The strong electron-withdrawing effect of the CF3 group can destabilize a positive charge on the benzyl (B1604629) ring, which can affect the rate and selectivity of reactions. core.ac.uk This electronic effect can be strategically exploited to control the outcome of chemical transformations.

Specific Context of (3-(Trifluoromethyl)benzyl)zinc bromide within Advanced Organozinc Chemistry

This compound is a prime example of a modern, functionalized benzylic organozinc reagent. It combines the advantageous properties of a benzylic zinc halide with the unique electronic influence of a trifluoromethyl group. This reagent is typically prepared in situ from 3-(trifluoromethyl)benzyl bromide and activated zinc. The presence of the trifluoromethyl group at the meta-position of the benzyl ring makes this reagent particularly useful for introducing this fluorinated substituent into target molecules through cross-coupling reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKRCIVAXWDII-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation and Properties of 3 Trifluoromethyl Benzyl Zinc Bromide

The synthesis of (3-(Trifluoromethyl)benzyl)zinc bromide is typically achieved through the direct insertion of zinc metal into the carbon-bromine bond of 3-(trifluoromethyl)benzyl bromide. To facilitate this reaction, especially with less reactive zinc dust, activating agents are often employed.

A common and efficient method for the preparation of functionalized benzylic zinc halides, including the title compound, is the Knochel procedure, which utilizes lithium chloride (LiCl) to activate the zinc metal. uni-muenchen.desigmaaldrich.com This method allows for the reaction to proceed under mild conditions, typically at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). acs.orguni-muenchen.de The resulting solution of this compound is then used directly in subsequent reactions. The preparation of the related 3-(trifluoromethyl)benzylzinc chloride has been reported to be complete within 30 minutes at 25 °C using this method. uni-muenchen.de

The physical and chemical properties of organozinc reagents are often characterized in solution, as they are typically prepared and used in situ. While specific data for pure, isolated this compound is not widely available, properties of its solutions and its precursor are well-documented.

Interactive Data Table: Properties of 3-(Trifluoromethyl)benzyl Bromide and a Related Organozinc Reagent

Property3-(Trifluoromethyl)benzyl Bromide reddit.com3-(Trifluoromethyl)benzylzinc chloride (0.5 M in THF)
Formula C8H6BrF3C8H6ClF3Zn
Molecular Weight 239.03 g/mol 259.97 g/mol
Appearance -Solution
Boiling Point 69 °C / 4 mmHg65 °C (of THF solution)
Density 1.565 g/mL at 25 °C0.986 g/mL at 25 °C
Refractive Index n20/D 1.492-

Reactivity and Synthetic Transformations Mediated by 3 Trifluoromethyl Benzyl Zinc Bromide

Carbon-Carbon Bond Forming Reactions

The primary application of (3-(Trifluoromethyl)benzyl)zinc bromide lies in the construction of new carbon-carbon bonds, which is a fundamental process in the assembly of complex organic molecules. These reactions are most effectively achieved through transition metal catalysis, which facilitates the coupling of the organozinc reagent with a diverse range of electrophilic partners.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has become an indispensable method for activating the carbon-zinc bond of organozinc reagents like this compound, enabling efficient cross-coupling with various organic halides and pseudohalides. These reactions, broadly classified as Negishi-type couplings, are known for their high functional group tolerance and mild reaction conditions.

Palladium complexes are highly effective catalysts for mediating the reaction between organozinc compounds and organic electrophiles. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the electrophile, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) species.

This compound readily undergoes palladium-catalyzed cross-coupling with a variety of aryl and heteroaryl halides. This reaction provides a direct method for the synthesis of diarylmethane derivatives bearing a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals.

Research has demonstrated the successful coupling of benzylzinc reagents with various aryl and heteroaryl halides. For instance, the Negishi coupling of benzylzinc bromides with substituted pyrimidines has been reported to proceed with good regioselectivity. In a specific example, the reaction of 5-methyl-2,4-bis(methylthio)pyrimidine with an excess of this compound, catalyzed by a palladium complex, showed a high preference for benzylation at the C-2 position. uantwerpen.be

A general and environmentally friendly approach for the synthesis of unsymmetrical diarylmethanes involves the in-situ formation of the benzylzinc reagent from the corresponding benzyl (B1604629) halide, followed by a palladium-catalyzed cross-coupling with an aryl halide in water. nih.gov This method has been shown to be effective for a range of substituted benzyl and aryl halides, although specific data for this compound in this system is not extensively detailed. nih.gov

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions of benzylzinc reagents with aryl and heteroaryl halides, illustrating the general scope of this transformation.

Benzylzinc ReagentAryl/Heteroaryl HalideCatalystSolventProductYield (%)Reference
This compound5-Methyl-2,4-bis(methylthio)pyrimidinePd CatalystTHF2-(3-(Trifluoromethyl)benzyl)-5-methyl-4-(methylthio)pyrimidineHigh Regioselectivity uantwerpen.be
Benzylzinc bromideEthyl 4-bromobenzoatePdCl₂(Amphos)₂WaterEthyl 4-benzylbenzoate94 nih.gov
3-Methoxybenzylzinc chlorideEthyl 4-bromobenzoatePdCl₂(Amphos)₂WaterEthyl 4-(3-methoxybenzyl)benzoate96 nih.gov

Interactive Data Table

Please note that the yields and conditions are representative and may vary depending on the specific substrates and reaction parameters.

The palladium-catalyzed coupling of this compound with alkenyl halides or pseudohalides offers a direct route to the synthesis of allylic compounds containing the 3-(trifluoromethyl)phenyl moiety. These products are valuable intermediates in organic synthesis. While specific examples detailing the reaction of this compound with alkenyl halides are not prevalent in the searched literature, the general reactivity of organozinc reagents in Negishi couplings with alkenyl halides is well-established. These reactions typically proceed with retention of the double bond stereochemistry.

The cross-coupling of organozinc reagents with unactivated alkyl electrophiles, particularly secondary and tertiary alkyl halides, represents a significant challenge in organic synthesis due to competing side reactions such as β-hydride elimination. The development of specialized catalyst systems is often necessary to achieve efficient coupling. There is limited specific information in the searched literature regarding the successful palladium-catalyzed cross-coupling of this compound with unactivated alkyl electrophiles. This area remains a challenging frontier in cross-coupling chemistry.

Nickel catalysts provide a cost-effective and often highly reactive alternative to palladium for mediating cross-coupling reactions. Nickel-catalyzed Negishi couplings of benzylzinc reagents have been shown to be effective for a range of electrophiles, including those that are less reactive in palladium-catalyzed systems.

Benzylic zinc reagents, prepared from the corresponding benzyl chlorides, undergo efficient cross-coupling reactions with aromatic chlorides, bromides, and even tosylates using a Ni(acac)₂/PPh₃ catalyst system. researchgate.net This methodology offers a broad scope for the synthesis of diarylmethanes. While specific examples utilizing this compound are not explicitly detailed, the general applicability of this method suggests its potential utility for this reagent as well. The reaction tolerates various functional groups on both the benzylzinc reagent and the aromatic electrophile.

The following table provides a general overview of nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic electrophiles.

Benzylic Zinc ReagentAromatic ElectrophileCatalyst SystemProductYield (%)Reference
4-MeOC₆H₄CH₂ZnCl4-MeC₆H₄ClNi(acac)₂/PPh₃4-MeOC₆H₄CH₂C₆H₄-4-Me85 researchgate.net
4-CF₃C₆H₄CH₂ZnClPhClNi(acac)₂/PPh₃4-CF₃C₆H₄CH₂Ph78 researchgate.net
2-ThienylCH₂ZnCl4-NCC₆H₄BrNi(acac)₂/PPh₃2-ThienylCH₂C₆H₄-4-CN90 researchgate.net

Interactive Data Table

This table illustrates the general scope of the nickel-catalyzed reaction with various benzylic zinc reagents and aromatic electrophiles.

Nickel-Catalyzed Cross-Coupling Reactions
Negishi-Type Carbon-Carbon Bond Formations

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. This compound serves as an effective nucleophilic partner in these reactions, enabling the introduction of the 3-(trifluoromethyl)benzyl moiety onto a wide range of substrates.

Detailed research has demonstrated the successful application of this reagent in regioselective cross-coupling reactions. For instance, in the synthesis of substituted pyrimidines, this compound was coupled with 5-methyl-2,4-bis(methylthio)pyrimidine. uantwerpen.be The reaction, catalyzed by Pd(PPh₃)₄, showed a high degree of regioselectivity, with the benzylation occurring preferentially at the C-2 position of the pyrimidine (B1678525) ring in a ratio of 500:1 over the C-4 position. uantwerpen.be This high selectivity highlights the nuanced interplay of steric and electronic factors governed by the substrates and the catalytic system. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the degradation of the organometallic reagents and catalyst.

Reactant 1Reactant 2CatalystProductReference
This compound5-Methyl-2,4-bis(methylthio)pyrimidinePd(PPh₃)₄2-(3-(Trifluoromethyl)benzyl)-5-methyl-4-(methylthio)pyrimidine uantwerpen.be
Suzuki-Miyaura Type Couplings with Boronic Acids and Borates

The Suzuki-Miyaura reaction is fundamentally defined as a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. nih.gov The direct coupling of a pre-formed organozinc reagent, such as this compound, with a boronic acid does not fall under the standard classification of a Suzuki-Miyaura reaction, as the transmetalation step to the palladium center would originate from zinc, not boron. This specific transformation is not a commonly reported or standard synthetic protocol.

The more conventional Suzuki-Miyaura pathway to synthesize the diarylmethane products that would result from such a coupling involves the reaction of a benzyl halide, like 3-(trifluoromethyl)benzyl bromide itself, with an arylboronic acid or a potassium aryltrifluoroborate. nih.gov This standard approach has been shown to be highly effective and tolerant of a wide range of functional groups. nih.gov

Reductive Cross-Coupling Variants

Reductive cross-coupling reactions provide an alternative strategy for forming carbon-carbon bonds, typically by coupling two different organic electrophiles in the presence of a stoichiometric reducing agent and a transition-metal catalyst, often nickel or palladium. In this context, the organozinc reagent is not the starting material but rather a key intermediate formed in situ.

The precursor to the title compound, 3-(trifluoromethyl)benzyl bromide, is an excellent electrophile for this type of transformation. nih.gov In a typical procedure, 3-(trifluoromethyl)benzyl bromide is mixed with another organic halide (e.g., an aryl bromide) in the presence of zinc metal powder and a palladium catalyst. The zinc metal serves a dual role: it acts as a reductant for the catalytic cycle and reacts with the 3-(trifluoromethyl)benzyl bromide via oxidative insertion to generate this compound in situ. This newly formed organozinc species then participates in a standard Negishi-type catalytic cycle with the second electrophile to yield the final cross-coupled product. nih.gov This one-pot method is advantageous as it avoids the separate preparation and isolation of the organozinc reagent and has been shown to be effective even in aqueous media. nih.gov

Benzyl HalideAryl HalideReductantCatalystProductReference
3-(Trifluoromethyl)benzyl bromideAryl Bromide (Ar-Br)Zinc PowderPalladium Catalyst (e.g., PdCl₂(Amphos)₂)1-(Aryl)-2-(3-(trifluoromethyl)phenyl)ethane nih.gov
Copper-Catalyzed and Copper(I)-Promoted Reactions

Copper-based catalytic systems offer a cost-effective and reactive alternative to palladium for mediating certain transformations of organometallic reagents. This compound can participate in several copper-catalyzed or promoted reactions to form C-C bonds.

Conjugate (Michael) Additions to Unsaturated Systems

Copper catalysts are widely used to promote the 1,4-conjugate (or Michael) addition of organometallic reagents to α,β-unsaturated carbonyl compounds and other Michael acceptors. beilstein-journals.orgrug.nl Organozinc reagents, including dialkylzincs and benzylzincs, are effective nucleophiles in these transformations. beilstein-journals.org The reaction typically involves the formation of a transient organocopper species via transmetalation from the organozinc reagent. This copper intermediate then adds to the Michael acceptor with high 1,4-selectivity.

While specific studies detailing the conjugate addition of this compound are not extensively documented, its reactivity is expected to be analogous to other benzylzinc reagents. The process allows for the formation of a new C(sp³)-C(sp³) bond at the β-position of the unsaturated system. The reaction is compatible with a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and lactones. rug.nl

Organozinc ReagentSubstrateCatalystGeneral Product StructureReferences
This compoundα,β-Unsaturated CarbonylCopper(I) or Copper(II) saltβ-(3-(Trifluoromethyl)benzyl) Carbonyl Compound beilstein-journals.org, rug.nl
Acylative Coupling with Acid Chlorides for Ketone Synthesis

The reaction between organozinc reagents and acid chlorides is a classical method for ketone synthesis, known as the Blaise ketone synthesis. wikipedia.org While this reaction can proceed without a catalyst, its efficiency and functional group tolerance can be significantly improved by using transition-metal catalysts. Copper salts can be used to facilitate this acylative coupling. The reaction proceeds via the formation of a highly reactive organocopper intermediate that readily couples with the acid chloride to form the corresponding ketone, often with minimal side reactions such as addition to the newly formed ketone.

More recent protocols have expanded this methodology to include the direct copper-catalyzed coupling of organozinc reagents with carboxylic acids, which are activated in situ. chemrxiv.org This approach avoids the need to prepare the often more reactive and sensitive acid chlorides. Given these precedents, this compound is a suitable precursor for the synthesis of various benzyl ketones via copper-catalyzed acylative coupling.

Organozinc ReagentAcylating AgentCatalystProductReferences
This compoundAcid Chloride (R-COCl)Copper(I) salt1-(Aryl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one wikipedia.org, chemrxiv.org
Formation of gem-Difluorinated Alkynes via Coupling with Bromoalkynes

The proposed synthesis of a gem-difluorinated alkyne through the coupling of this compound with a bromoalkyne is not a chemically feasible or documented transformation. The formation of a gem-difluoro (-CF₂-) moiety requires a source of two fluorine atoms attached to the same carbon. Neither the this compound reagent (which contains a -CF₃ group) nor a typical bromoalkyne possesses the necessary CF₂ structural unit.

The synthesis of molecules containing a gem-difluoroalkene motif is typically achieved through specialized methods. For example, such compounds can be prepared via the nickel-catalyzed defluorinative three-component coupling of trifluoromethyl alkenes, internal alkynes, and organoboronic acids, or through synergistic Cu/Pd-catalyzed borodifluorovinylation using alkynes and difluoroethylene bromide as a CF₂ source. acs.orgacs.org These established routes highlight that the construction of gem-difluorinated systems relies on starting materials that already contain the requisite difluorinated carbon center.

Addition Reactions to Electrophilic Substrates

The nucleophilic character of the benzylic carbon in this compound allows it to readily participate in addition reactions with various electrophiles, most notably carbonyl compounds and imines.

Benzylic zinc reagents efficiently add to aldehydes and ketones to furnish secondary and tertiary alcohols, respectively. This reaction proceeds via the classic nucleophilic addition mechanism where the organozinc reagent attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org The formation of a tetrahedral alkoxide intermediate is followed by aqueous workup to yield the alcohol product. libretexts.org

The preparation of functionalized benzylic zinc chlorides, facilitated by the presence of LiCl, allows for efficient and high-yielding additions to various aldehydes without the need for a transition metal catalyst. acs.org Research has shown that these reagents, including those with electron-withdrawing groups, add smoothly to aromatic and aliphatic aldehydes. acs.org While this compound is not explicitly shown in all studies, the successful addition of other substituted benzylzinc reagents to aldehydes like 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde (B44291) provides strong evidence for its expected reactivity. acs.org Aldehydes are generally more reactive than ketones in these additions due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Table 2: Nucleophilic Addition of a Functionalized Benzylzinc Reagent to Aldehydes

Entry Benzylzinc Reagent Electrophile (Aldehyde) Product Yield (%)
1 Ethyl 4-(chlorozincio)methyl)benzoate 4-Chlorobenzaldehyde Ethyl 4-((4-chlorophenyl)(hydroxy)methyl)benzoate 98
2 Ethyl 4-(chlorozincio)methyl)benzoate 4-Methoxybenzaldehyde Ethyl 4-((hydroxy)(4-methoxyphenyl)methyl)benzoate 87

Data sourced from Knochel et al. The reactions are performed in THF at temperatures ranging from 0 to 25°C.

The addition of organometallic reagents to imines, often referred to as the organometallic Mannich reaction, is a powerful method for the synthesis of amines. rsc.orgnih.gov Benzylzinc reagents are effective nucleophiles in this three-component reaction, coupling with an aldehyde and an amine to generate α-branched amines. organic-chemistry.org

Studies on the multicomponent Mannich reaction with secondary benzylzinc reagents have shown that these organometallics, prepared via direct zinc insertion into the corresponding benzyl bromides, readily couple with various amines and aldehydes. researchgate.net The reaction often requires elevated temperatures and a mixture of solvents like THF and acetonitrile (B52724) to achieve good yields. researchgate.net Although this research focused on secondary benzylzincs, the methodology is applicable to primary reagents like this compound. The reaction proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic organozinc reagent. rsc.org This approach allows for the straightforward synthesis of a diverse range of complex β-arylethylamines.

Table 3: Mannich Reaction of a Secondary Benzylzinc Reagent with Piperidine and Various Aldehydes

Entry Aldehyde Product Yield (%)
1 Benzaldehyde (B42025) 1-((1,2-Diphenylethyl)amino)piperidine 60
2 4-Methoxybenzaldehyde 1-((2-(4-Methoxyphenyl)-1-phenylethyl)amino)piperidine 67
3 4-(Trifluoromethyl)benzaldehyde 1-((1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethyl)amino)piperidine 59
4 2-Naphthaldehyde 1-((2-(Naphthalen-2-yl)-1-phenylethyl)amino)piperidine 62

Data sourced from Guillaumet and co-workers. Reactions were performed with secondary benzylzinc bromide, piperidine, and the respective aldehyde in a THF/MeCN mixture at 80°C.

Direct Additions to Olefinic and Acetylenic Systems

While the direct, uncatalyzed addition of organozinc reagents like this compound to simple, unactivated olefins and acetylenes is generally not a facile process due to the relatively low nucleophilicity of the organozinc compound, their reactivity can be significantly enhanced through catalysis. The addition of benzylic zinc halides to activated olefinic systems, such as those found in α,β-unsaturated aldehydes, has been achieved in the presence of nickel catalysts. For instance, the conjugate addition of organozinc reagents to α,β-unsaturated aldehydes can be promoted by nickel acetylacetonate. researchgate.net

Furthermore, the scope of additions to acetylenic systems has been explored. A notable example involves a three-component tandem reaction where allylzinc bromide reacts with an acetylenic sulfone and a halohydrocarbon, leading to the highly regio- and stereoselective synthesis of tetrasubstituted olefins. nih.gov Although this specific example does not use this compound, it demonstrates a plausible pathway for the functionalization of acetylenes using organozinc reagents in more complex, multicomponent reaction schemes.

Reactions with Hypervalent Iodine Reagents (e.g., Alkenyl(phenyl)iodonium Triflates)

This compound exhibits notable reactivity towards hypervalent iodine(III) reagents, particularly alkenyl(phenyl)iodonium triflates. nih.govresearchgate.net These reactions provide a stereoselective route to trisubstituted alkenes. The high reactivity of the phenyliodonio group as a leaving group allows these cross-coupling reactions to proceed efficiently without the need for traditional copper or palladium catalysts. nih.govresearchgate.net

The reaction is typically performed in tetrahydrofuran (THF) at temperatures ranging from -40 °C to room temperature. nih.gov This method has been shown to produce excellent yields of the desired cross-coupled products. nih.gov It is important to note that a competing side reaction involving electron-transfer-induced fragmentation can occur. nih.govresearchgate.net

The general applicability of hypervalent iodine reagents in organic synthesis is extensive, as they are utilized in a variety of transformations including arylations, alkenylations, and alkynylations. acs.orgresearchgate.net The reaction between benzylic zinc reagents and alkenyl(phenyl)iodonium triflates is a prime example of their utility in constructing complex olefinic structures. nih.govresearchgate.net

Intramolecular Cyclization Processes

The (3-(trifluoromethyl)benzyl) moiety can participate in intramolecular cyclization reactions, a powerful strategy for the synthesis of cyclic and polycyclic frameworks. While specific examples detailing the intramolecular cyclization of this compound itself are not prevalent in the searched literature, related transformations provide insight into its potential. For instance, intramolecular Friedel-Crafts type cyclizations of Morita-Baylis-Hillman adducts, which can be conceptually similar to intermediates derived from benzylic organometallics, are known to produce indene (B144670) frameworks. beilstein-journals.org

Furthermore, the synthesis of anthracene (B1667546) derivatives has been achieved through Lewis acid-mediated intramolecular cyclizations. beilstein-journals.org In a related context, 2-nitromethylene-1-(ω-phenylalkyl)imidazolidine and its hexahydropyrimidine (B1621009) analogues undergo intramolecular cyclization in trifluoromethanesulfonic acid to yield (E)-hydroxyiminohydroazaazoniabenzocycloalkenes. researchgate.net These examples highlight the propensity of benzyl groups, including those with trifluoromethyl substituents that can influence electronic properties, to engage in intramolecular C-C bond formation under appropriate conditions. nih.gov

Homocoupling Reactions of this compound Precursors

The formation of 1,2-diarylalkanes through the homocoupling of benzylic precursors is a well-documented transformation. In the context of generating this compound from its precursor, 3-(trifluoromethyl)benzyl bromide, a competing homocoupling reaction can occur to form 1,2-bis(3-(trifluoromethyl)phenyl)ethane. This is particularly noted in reactions where the organozinc reagent is generated in situ. nih.gov

Studies on the cross-coupling of benzylic halides have shown that electron-poor benzyl bromides, such as 3-(trifluoromethyl)benzyl bromide, react very quickly with zinc metal. nih.gov This high reactivity can lead to competitive homocoupling, which may limit the yield of the desired cross-coupling product. nih.gov However, the use of less reactive benzylic chlorides can mitigate the extent of homocoupling. nih.gov Various catalytic systems, including those based on samarium and copper(I) chloride, have also been shown to effectively promote the homocoupling of benzyl halides. researchgate.net

Functional Group Compatibility and Chemoselective Transformations

Tolerance Towards Common Electrophilic Functional Groups (e.g., Esters, Nitriles, Halides)

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance towards a wide array of functional groups. sigmaaldrich.com The carbon-zinc bond, having a high degree of covalent character, is generally inert to moderately polar electrophiles. organicreactions.org This allows for the preparation and use of organozinc compounds bearing sensitive functionalities such as esters, nitriles, and halides without the need for protecting groups. sigmaaldrich.comorganicreactions.orgwikipedia.org

Research has demonstrated that functionalized organozinc reagents can be prepared from organic halides that contain esters, nitriles, amides, ethers, and ketones. sigmaaldrich.com Specifically, benzylic zinc reagents bearing ester, halide, or cyano groups can be synthesized and subsequently reacted with electrophiles. researchgate.net For example, the formation of this compound and its subsequent reactions are compatible with the presence of these groups on either the organozinc reagent itself or the coupling partner. nih.govcore.ac.uk This compatibility is a cornerstone of their utility in the synthesis of polyfunctionalized molecules. organicreactions.orgbeilstein-journals.org

Selective Reactivity in Polyfunctionalized Substrates

The chemoselectivity of this compound allows for its selective reaction in molecules containing multiple reactive sites. The inherent tolerance of the organozinc moiety towards various functional groups enables targeted transformations. For instance, in a polyfunctionalized substrate containing both a halide and an ester, the organozinc reagent can be directed to participate in a transition-metal-catalyzed cross-coupling reaction at the halide position without affecting the ester. organicreactions.org

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for selective C-C bond formation. wikipedia.org Research has shown the successful Negishi coupling of this compound with various aryl and heteroaryl halides, even in the presence of other functional groups. uantwerpen.be For example, in a molecule with multiple halogen atoms, selective coupling can often be achieved based on the differing reactivity of the C-X bonds (e.g., C-I > C-Br > C-Cl). uantwerpen.be This selective reactivity is crucial for the efficient construction of complex, highly functionalized target molecules. beilstein-journals.org

Detailed Mechanisms of Transition Metal-Catalyzed Processes

The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, involving this compound proceeds through a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. uantwerpen.be Palladium and nickel are the most commonly employed catalysts for these transformations. uantwerpen.be

Analysis of Oxidative Addition Steps

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically Pd(0) or Ni(0). This step involves the insertion of the metal into the carbon-halogen bond, leading to a high-valent metal complex, for instance, a Pd(II) species. The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl), the organic moiety, and the ligands coordinated to the metal. chemrxiv.orguvic.ca For benzylic halides, this step is generally facile. In the context of reactions involving this compound, the oxidative addition step would typically involve the reaction of an aryl or vinyl halide with the low-valent metal catalyst.

Computational and experimental studies on related systems have shown that oxidative addition can proceed through different mechanisms, including a concerted three-centered pathway or a more polar SN2-type nucleophilic displacement. chemrxiv.orgnih.gov The operative pathway is dependent on the substrate, ligands, and coordination number of the metal complex. chemrxiv.org For instance, monoligated Pd(0) complexes are more biased towards a concerted mechanism, while bisligated Pd(0) complexes may favor a nucleophilic displacement pathway. chemrxiv.org The presence of the electron-withdrawing trifluoromethyl group on the benzyl ring of the zinc reagent does not directly participate in this step but will influence the electronic properties of the final product.

Understanding Transmetalation Pathways and the Role of Zincate Species

Following oxidative addition, the next crucial step is transmetalation. In this process, the organic group from the organozinc reagent, in this case, the 3-(trifluoromethyl)benzyl group, is transferred to the palladium(II) or nickel(II) center, displacing the halide. This forms a diorganometal complex.

The reactivity of organozinc reagents in the transmetalation step can be significantly enhanced by the formation of "ate" complexes, or zincates. The addition of salts like lithium chloride can break down organozinc aggregates and form more nucleophilic zincate species, such as [RZnX2]Li or [R2ZnX]Li, which facilitates a more efficient transfer of the organic group to the metal center. chemrxiv.org For this compound, the formation of a corresponding zincate in the reaction mixture would play a pivotal role in promoting the transmetalation step. Preliminary mechanistic studies on related systems have indicated that the reaction of a lithium organoborate with ZnBr2 generates a highly reactive zincate, [Ph2ZnBr]Li, which accelerates the transmetalation in nickel-catalyzed cross-coupling reactions. chemrxiv.org

Elucidation of Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the low-valent metal catalyst. For this step to occur, the two organic ligands must be in a cis orientation to each other on the metal center. umb.edu

The reductive elimination of sp3-hybridized carbon centers, such as the benzylic carbon of the 3-(trifluoromethyl)benzyl group, from a Pd(II) center is generally a facile process. However, the presence of electron-withdrawing groups can influence the rate of this step. Studies on related palladium(IV) complexes have shown that Ar-CF3 bond-forming reductive elimination can be challenging from Pd(II) intermediates but is more feasible from higher oxidation state Pd(IV) species. nih.govresearchgate.net While the trifluoromethyl group in this compound is on the benzyl ring and not directly bonded to the metal, its electronic influence might still modulate the energetics of the reductive elimination step. In some cases, particularly with nickel catalysts, reductive elimination from a Ni(III) intermediate is considered more facile than from a Ni(II) species. nih.gov

Identification and Characterization of Radical Intermediates

While the ionic, stepwise mechanism described above is widely accepted, there is growing evidence for the involvement of radical intermediates in certain transition metal-catalyzed cross-coupling reactions, particularly with nickel catalysts and when using alkyl or benzyl electrophiles. nih.govbeilstein-journals.org

Experimental Evidence for Radical Pathways

The generation of radical intermediates in reactions involving organozinc reagents can be initiated through single-electron transfer (SET) processes. beilstein-journals.org For benzylic systems, the formation of a benzylic radical is a known pathway. beilstein-journals.org Experimental evidence for radical intermediates often comes from radical clock experiments, where the rearrangement of a radical intermediate at a known rate can indicate its presence. For example, the use of a radical probe like 6-bromo-1-hexene (B1265582) in a cross-coupling reaction with a diarylzinc reagent led to a cyclized product, which is consistent with the intermediacy of a radical species. manchester.ac.uk

In the context of trifluoromethyl-containing compounds, radical trifluoromethylation of benzylic C-H bonds has been achieved through cooperative photoredox and copper catalysis, where a benzylic radical is generated and then trapped. acs.org While not directly studying the zinc reagent, this demonstrates the accessibility of radical pathways for trifluoromethyl-substituted benzylic systems.

Comparison of Ionic vs. Radical Mechanisms

The operative mechanism, whether ionic or radical, can be influenced by the choice of catalyst, ligands, solvent, and the nature of the coupling partners. Nickel catalysts are more prone to engage in single-electron transfer processes and radical pathways compared to palladium. nih.gov

A proposed radical mechanism in a nickel-catalyzed cross-coupling could involve the formation of a Ni(I) species, which then reacts with the organic halide in an outer-sphere process to generate an alkyl or benzyl radical. This radical can then recombine with a Ni(II) species to form a Ni(III) intermediate, from which reductive elimination occurs. nih.gov

For this compound, it is plausible that under certain conditions, particularly with nickel catalysis, a radical pathway could compete with or dominate the traditional ionic mechanism. The electron-withdrawing trifluoromethyl group could potentially influence the stability of any radical intermediates formed. Distinguishing between these pathways often requires detailed kinetic and spectroscopic studies, as well as computational modeling.

The following table summarizes the key mechanistic steps and potential intermediates:

Mechanistic Step/PathwayDescriptionKey Intermediates/SpeciesInfluencing Factors
Oxidative AdditionInsertion of the low-valent metal catalyst into the carbon-halogen bond of the electrophile.Pd(II)-R-X or Ni(II)-R-XNature of halide, ligands, metal coordination number. chemrxiv.orguvic.ca
TransmetalationTransfer of the 3-(trifluoromethyl)benzyl group from zinc to the transition metal center.[RZnX2]Li, Pd(II)-R-R' or Ni(II)-R-R'Formation of zincate species, solvent polarity. chemrxiv.org
Reductive EliminationCoupling of the two organic groups on the metal center to form the final product and regenerate the catalyst.cis-diorganometal complexLigand geometry, electronic effects of substituents. umb.edu
Radical PathwayInvolves single-electron transfer (SET) to generate radical intermediates.Benzylic radicals, Ni(I)/Ni(III) speciesChoice of metal catalyst (Ni vs. Pd), reaction conditions. nih.gov

Influence of Reaction Conditions on the Mechanism of this compound Reactions

Influence of Solvents

The solvent plays a crucial role in the formation and reactivity of organozinc reagents. For this compound, which is often prepared via the direct insertion of zinc metal into the corresponding benzyl bromide, the solvent can affect both the rate of formation and the stability of the resulting organometallic species. Polar aprotic solvents are generally favored for the synthesis of organozinc reagents. nih.gov

In the context of subsequent reactions, such as Negishi cross-coupling, the solvent continues to exert a significant influence. The polarity and coordinating ability of the solvent can impact the solubility of the organozinc reagent and other components of the reaction mixture, including catalysts and substrates. This, in turn, can affect reaction rates. For instance, polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed in reactions involving organozinc reagents. nih.gov The choice of solvent can influence the aggregation state of the organozinc reagent in solution, which can have implications for its reactivity.

The following table summarizes the general effects of different solvent types on reactions involving organozinc reagents, which can be extrapolated to this compound.

Solvent TypeExamplesGeneral Influence on Mechanism
Polar Aprotic THF, DMF, DMSO- Facilitates the formation of organozinc reagents. nih.gov - Stabilizes the organozinc species in solution. - Can coordinate to the metal center, influencing the reactivity of the catalyst in cross-coupling reactions.
Nonpolar Toluene, Hexane- Generally less effective for the formation of organozinc reagents. - Can be used as a co-solvent in some cross-coupling reactions. nih.gov

Influence of Ligands

In transition-metal-catalyzed reactions, such as the widely used Negishi cross-coupling, ligands play a pivotal role in modulating the reactivity and selectivity of the catalyst. For reactions involving this compound, the choice of ligand on the palladium or nickel catalyst can have a profound impact on the reaction mechanism, particularly on the rates of oxidative addition, transmetalation, and reductive elimination. illinois.edu

The electronic and steric properties of the ligands are critical. Electron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. illinois.edu For instance, the use of bulky phosphine (B1218219) ligands has been shown to be effective in promoting the coupling of secondary alkylzinc halides by favoring reductive elimination over competing β-hydride elimination. nih.gov While this compound is a benzylic reagent and does not undergo β-hydride elimination, the principles of ligand effects on the rates of the fundamental steps of the catalytic cycle are still applicable.

The following table illustrates the general influence of different ligand types on the mechanism of Negishi cross-coupling reactions.

Ligand TypeExamplesInfluence on Mechanistic Steps
Bulky, Electron-Rich Phosphines PCy₃, P(t-Bu)₃, Buchwald-type ligands- Accelerate oxidative addition and reductive elimination. illinois.edu - Can improve reaction rates and yields. nih.gov
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)- Can stabilize the metal center. - Has been shown to be effective in suppressing side reactions in certain Negishi couplings. pitt.edu
N-Heterocyclic Carbenes (NHCs) - Strong σ-donors that can form stable complexes with the metal center. - Can be effective in challenging cross-coupling reactions.

Influence of Stoichiometry

The stoichiometry of the reactants, including the organozinc reagent, the electrophile, and the catalyst, is a critical parameter that can influence the reaction pathway and product distribution. In Negishi cross-coupling reactions, an excess of the organozinc reagent is often used to ensure complete consumption of the electrophile. uantwerpen.be However, the precise stoichiometry can affect the speciation of the organozinc reagent in solution. The equilibrium between mono- and diorganozinc species (Schlenk equilibrium) can be influenced by the concentration and the presence of salts like lithium chloride, which is often used in the preparation of organozinc reagents. nih.gov

The catalyst loading is another important stoichiometric consideration. While higher catalyst loadings can lead to faster reaction rates, they also increase the cost and the potential for side reactions. Optimization of the catalyst stoichiometry is crucial for developing efficient and economical synthetic processes.

The following table outlines the general effects of stoichiometry on reactions involving organozinc reagents.

Stoichiometric ParameterInfluence on Mechanism and Outcome
Organozinc Reagent to Electrophile Ratio - An excess of the organozinc reagent can drive the reaction to completion. uantwerpen.be - Can influence the Schlenk equilibrium and the nature of the active transmetalating species. nih.gov
Catalyst Loading - Higher loading can increase the reaction rate. - Lower loading is economically and environmentally preferable but may require longer reaction times or higher temperatures.
Ligand to Metal Ratio - Can affect the coordination sphere of the catalyst and its reactivity. - In some cases, a higher ligand-to-metal ratio can be beneficial.

Conclusion

Direct Metal Insertion Strategies

The most straightforward approach to synthesizing organozinc halides is through the direct oxidative addition of zinc metal into a carbon-halogen bond. For this compound, this involves the reaction of a 3-(trifluoromethyl)benzyl halide with zinc metal.

Utilization of Activated Zinc Species (e.g., Rieke Zinc)

Standard zinc dust or powder often exhibits low reactivity, making direct insertion into many organic halides, especially chlorides and less reactive bromides, slow and inefficient. To overcome this, highly activated forms of zinc are employed. Rieke® Zinc, prepared by the reduction of zinc salts (like ZnCl₂) with a potent reducing agent such as lithium or sodium, is a prominent example. sigmaaldrich.comnih.gov This highly reactive, finely divided metal powder readily reacts directly with organic bromides and chlorides, even in the presence of sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com The preparation of this compound has been successfully achieved via the direct insertion of zinc into 3-(trifluoromethyl)benzyl chloride, a reaction that proceeds efficiently at room temperature. core.ac.uk

Influence of Reaction Solvents and Additives (e.g., Lithium Chloride)

The choice of solvent and the presence of specific additives are critical for the success of direct zinc insertion reactions. Tetrahydrofuran (B95107) (THF) is a commonly used solvent that effectively solvates the organozinc species as it is formed.

A key additive that significantly promotes the reaction is lithium chloride (LiCl). The presence of LiCl can facilitate the insertion of even standard zinc dust into organic halides. uni-muenchen.deuni-muenchen.de Research has also shown that for Rieke Zinc prepared via lithium reduction, the residual lithium salts remaining in the supernatant solution can be the primary driver of the metal's enhanced reactivity, sometimes more so than the physical properties of the zinc particles themselves. nih.gov This salt effect helps to break down passivating layers on the zinc surface and solubilize the resulting organozinc halide, preventing it from precipitating onto the metal surface and halting the reaction.

Table 1: Conditions for Direct Metal Insertion
Starting MaterialZinc TypeAdditivesSolventConditionsReference
3-(Trifluoromethyl)benzyl chlorideActivated ZincNot specifiedTHF25 °C, 30 min core.ac.uk
General Benzyl (B1604629) HalidesRieke ZincResidual Li/Na salts from preparationTHFRoom Temperature sigmaaldrich.comnih.gov
General Organic HalidesZinc DustLiClTHFVariable uni-muenchen.deuni-muenchen.de

Halogen-Zinc Exchange Protocols

The halogen-zinc exchange reaction is a milder alternative to direct metal insertion and offers excellent functional group tolerance. nih.govresearchgate.net This method involves the reaction of an organic halide with an organozinc compound, typically a dialkylzinc (e.g., diethylzinc (B1219324), Et₂Zn) or a lithium triorganozincate (R₃ZnLi). nih.gov The exchange is particularly efficient for organic iodides and bromides.

For the synthesis of this compound, this protocol would involve reacting 3-(trifluoromethyl)benzyl iodide or bromide with a suitable exchange reagent. While direct insertion is common for this specific substrate, the halogen-zinc exchange remains a powerful tool for preparing highly functionalized organozinc reagents where direct insertion might fail or lead to side reactions. researchgate.net The development of highly reactive dialkylzinc reagents complexed with lithium salts has further expanded the scope of this transformation. nih.gov

Table 2: Representative Halogen-Zinc Exchange Reagents
ReagentTypical SubstrateKey FeaturesReference
Et₂Zn / CatalystsAlkyl/Aryl IodidesRequires catalysis (e.g., Ni, Mn) for less reactive halides. uantwerpen.be
nBu₃ZnLiAlkenyl/Aryl BromidesHighly reactive zincate, good for bromine-zinc exchange. nih.gov
i-Pr₂Zn·2LiClAryl/Heteroaryl IodidesEnhanced reactivity due to LiCl. researchgate.net

Transmetalation Approaches

Transmetalation involves a two-step sequence where a more electropositive organometallic compound is first prepared and then reacted with a zinc salt, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to exchange the metal. sigmaaldrich.com This is a widely used and reliable method for generating organozinc reagents.

Conversion from Organolithium Precursors

One possible route is the preparation of (3-(trifluoromethyl)benzyl)lithium, followed by transmetalation with ZnBr₂. The organolithium precursor can be formed either by direct deprotonation of 3-methyl-benzotrifluoride or, more commonly, through a halogen-lithium exchange from the corresponding benzyl halide. However, benzyllithium (B8763671) reagents are highly reactive and can be prone to side reactions, making this route less common compared to the use of organomagnesium precursors.

Conversion from Organomagnesium (Grignard) Precursors

A more frequent and practical transmetalation strategy involves the use of Grignard reagents. thieme-connect.de The synthesis begins with the preparation of the Grignard reagent, (3-(trifluoromethyl)benzyl)magnesium bromide, by reacting 3-(trifluoromethyl)benzyl bromide with magnesium turnings. This organomagnesium compound is then treated with a solution of ZnBr₂ or ZnCl₂. uantwerpen.be The transmetalation equilibrium strongly favors the formation of the less reactive organozinc species, driving the reaction to completion and yielding this compound. It is important to note that the preparation of Grignard reagents bearing trifluoromethyl groups can sometimes be hazardous, with reports of exothermic runaway reactions. orgsyn.org Therefore, controlled, low-temperature conditions are often preferred for their synthesis. orgsyn.org

Table 3: Comparison of Transmetalation Precursors
Precursor TypePreparation MethodTransmetalation SaltAdvantagesConsiderationsReference
OrganolithiumHalogen-lithium exchangeZnBr₂High reactivity of precursor.Potential for side reactions; precursor instability.-
Organomagnesium (Grignard)Direct insertion of MgZnBr₂ or ZnCl₂Common, reliable, well-established methodology.Potential safety issues with CF₃-substituted Grignards. uantwerpen.bethieme-connect.deorgsyn.org

Electrochemical Methods for Organozinc Generation

Electrochemical synthesis provides a valuable alternative to conventional chemical routes for the generation of organozinc reagents from organic halides. This method often involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. The electroreduction of a zinc salt can generate a highly reactive form of zinc, which can then react with organic halides that are easily reduced, such as benzyl bromides. beilstein-journals.org

A common setup for the electrochemical synthesis of organozinc species involves a one-compartment cell with a sacrificial zinc anode and an inert cathode, such as nickel or stainless steel. beilstein-journals.org The process is typically carried out under an inert atmosphere. For the preparation of arylzinc compounds, which shares mechanistic similarities with benzylic systems, the electroreduction of aryl halides is performed in the presence of a cobalt halide and pyridine (B92270) as a ligand in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). beilstein-journals.org This approach avoids the need for large quantities of bipyridine and mitigates some environmental concerns associated with other methods. beilstein-journals.org

While specific literature detailing the electrochemical synthesis of this compound is not abundant, the general principles can be applied. For instance, the electrochemical preparation of benzyl bromide itself has been described in an aqueous medium containing sodium bromide as the electrolyte, with platinum electrodes in an undivided batch cell. cecri.res.in More relevant to organozinc formation, the electroreduction of benzyl bromide has been studied in acetonitrile. researchgate.net The process can lead to a variety of products depending on the electrode material and applied potential. researchgate.net For the targeted synthesis of the organozinc reagent, a sacrificial zinc anode is crucial. The direct electrochemical reduction of benzyl bromide droplets dispersed in water has been achieved using a sacrificial aluminum anode and various cathode materials, leading to the formation of bibenzyl, the Wurtz-coupling product. psu.edu The use of a sacrificial zinc anode in an organic solvent is expected to favor the formation of the desired benzylzinc bromide.

Table 1: Representative Conditions for Electrochemical Generation of Organometallic Reagents from Benzyl Halides This table presents data from analogous electrochemical reactions to illustrate the general conditions, as specific data for the target compound is not readily available.

Starting MaterialAnodeCathodeElectrolyte/SolventCurrent Density/PotentialKey FindingsCitation
Benzyl bromideSacrificial AluminumNickel foamKCl in H₂O10 mAFormation of bibenzyl (homocoupling product) in 76% yield. psu.edu
Aryl halidesSacrificial ZincNickel or Stainless SteelCobalt halide/Pyridine in DMF/AcetonitrileNot specifiedEfficient formation of arylzinc species. beilstein-journals.org
Benzyl bromide-Mercury or GraphiteAcetonitrileControlled-potentialProduct distribution depends on electrode material and potential. researchgate.net

Indirect Synthetic Routes to Benzylic Zinc Reagents (e.g., Fragmentation-Based Methods)

An indirect and often highly chemoselective method for the preparation of benzylic zinc reagents involves the fragmentation of sterically hindered homobenzylic zinc alcoholates. cecri.res.in This approach is particularly useful as it can generate the desired organometallic intermediate free from Wurtz-coupling byproducts. cecri.res.in

The general strategy involves the reaction of an aryl ketone with a sterically demanding organolithium or Grignard reagent, such as tert-butyllithium, to form a tertiary alcohol. This alcohol is then converted to the corresponding zinc alcoholate. Subsequent fragmentation of this intermediate yields the benzylic zinc reagent and a ketone byproduct. The steric hindrance around the alcohol functionality is a key factor in promoting the fragmentation process.

For instance, the fragmentation of sterically hindered homobenzylic zinc alcoholates proceeds readily to afford benzylic zinc reagents. acs.org These in-situ generated organometallics can then be reacted with various electrophiles, such as aldehydes, to produce new homobenzylic alcohols in moderate to good yields. cecri.res.inacs.org

While a specific example detailing the synthesis of this compound via this fragmentation route is not explicitly documented in the reviewed literature, the methodology has been successfully applied to a range of substituted benzylic systems. The starting homobenzylic alcohols are typically prepared by the addition of an organometallic reagent to a suitably substituted benzaldehyde (B42025) or ketone.

Table 2: Generation of Benzylic Zinc Reagents via Fragmentation of Homobenzylic Zinc Alcoholates This table presents representative examples of the fragmentation method for the synthesis of benzylic zinc reagents.

Homobenzylic Alcohol PrecursorFragmentation ConditionsGenerated Benzylic Zinc ReagentSubsequent Reaction and YieldCitation
1-Phenyl-2,2-dimethylpropan-1-olFormation of zinc alcoholate followed by fragmentationBenzylzinc reagentReaction with benzaldehyde to yield 1,2-diphenylethanol (B1347050) (yield not specified). cecri.res.in
Sterically hindered homobenzylic alcoholsFormation of zinc alcoholate, THFSubstituted benzylzinc reagentsAddition to various aldehydes to produce new homobenzylic alcohols in moderate to good yields. cecri.res.inacs.org

This fragmentation methodology offers a powerful tool for accessing functionalized benzylic zinc reagents that might be challenging to prepare via direct methods, especially when sensitive functional groups are present on the aromatic ring. The applicability of this method to a substrate like 3'-(trifluoromethyl)acetophenone (B147564) suggests that the synthesis of this compound via this route is feasible.

Selectivity in Reactions Involving 3 Trifluoromethyl Benzyl Zinc Bromide

Chemoselectivity in Multifunctional Substrates

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another within a multifunctional molecule. Organozinc reagents, including (3-(Trifluoromethyl)benzyl)zinc bromide, are known for their high functional group tolerance, a property that makes them highly chemoselective. wikipedia.org This tolerance is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents, which often react indiscriminately with various functional groups.

The chemoselectivity of benzylzinc reagents is particularly evident in cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org In a molecule containing multiple reactive sites, such as a halide and a ketone, this compound can be directed to react selectively with the halide under palladium or nickel catalysis, leaving the ketone group intact. This selectivity is attributed to the mechanism of the cross-coupling reaction, which involves oxidative addition of the catalyst to the carbon-halide bond, followed by transmetalation with the organozinc reagent and reductive elimination.

Research by Knochel and coworkers has demonstrated the broad functional group tolerance of benzylic zinc reagents in Negishi cross-coupling reactions. researchgate.net These reagents, prepared by the direct insertion of zinc into benzylic chlorides, smoothly couple with aromatic chlorides, bromides, and tosylates without affecting other sensitive functional groups that might be present on the substrates. researchgate.net For instance, a substrate containing both a bromo and an ester group would selectively undergo coupling at the carbon-bromine bond. The trifluoromethyl group in this compound, being a strong electron-withdrawing group, can further modulate this reactivity, although specific studies detailing its impact on chemoselectivity are limited.

Regioselectivity in Addition and Coupling Reactions

Regioselectivity describes the preference of a chemical reaction to occur at one specific site or orientation within a molecule over other possible positions. algoreducation.com In reactions involving this compound, regioselectivity is a critical consideration, particularly in addition and coupling reactions.

Factors Governing Regiochemical Outcomes (e.g., Steric Hindrance, Electronic Effects)

The regiochemical outcome of reactions with this compound is governed by a combination of steric and electronic factors. numberanalytics.comnumberanalytics.com

Steric Hindrance: The spatial arrangement of atoms within the reacting molecules can significantly influence where the reaction occurs. numberanalytics.com The bulky nature of the (3-(trifluoromethyl)benzyl) group can hinder its approach to sterically congested sites on a substrate, favoring reaction at less hindered positions.

Electronic Effects: The electron-withdrawing trifluoromethyl group on the benzene (B151609) ring influences the electronic distribution within the reagent. algoreducation.com This, in turn, affects its interaction with the substrate. In electrophilic substitution reactions on the aromatic ring, the trifluoromethyl group is a meta-director. However, in the context of the entire benzylzinc reagent, the primary site of reactivity is the benzylic carbon attached to the zinc atom. The electronic nature of the substrate also plays a crucial role. For example, in additions to α,β-unsaturated carbonyl compounds, the choice between 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition is influenced by the electronic properties of both the organozinc reagent and the substrate.

In a study on the Negishi cross-coupling of 2,4-bis(methylthio)pyrimidine (B1268842) with an excess of this compound, a high degree of regioselectivity was observed. The reaction favored benzylation at the C-2 position over the C-4 position with a ratio of 500:1. uantwerpen.be This high selectivity is attributed to the electronic differences between the two positions on the pyrimidine (B1678525) ring, enhanced by the steric bulk of the incoming organozinc reagent. uantwerpen.be

Markovnikov versus Anti-Markovnikov Selectivity in Hydrofunctionalizations

While Markovnikov and anti-Markovnikov selectivity are most commonly discussed in the context of the addition of protic acids to alkenes, the principles can be extended to hydrofunctionalization reactions involving organometallic reagents. algoreducation.com Markovnikov's rule predicts that in the addition of a reagent HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the X group attaches to the carbon with fewer hydrogen substituents. Anti-Markovnikov addition shows the opposite regioselectivity.

Specific studies on the hydrofunctionalization of alkenes with this compound are not extensively documented. However, the regioselectivity of such reactions would be influenced by the catalyst system employed and the electronic and steric nature of the alkene. For instance, in hydroboration-oxidation reactions, which typically proceed with anti-Markovnikov selectivity, the use of a (3-(trifluoromethyl)benzyl)borane derivative would be expected to follow this trend. Conversely, other transition-metal-catalyzed hydrofunctionalizations might favor the Markovnikov product depending on the reaction mechanism.

Stereoselectivity in Carbon-Carbon Bond Formation

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. This is a critical aspect in the synthesis of chiral molecules, which are ubiquitous in pharmaceuticals and natural products.

Enantioselective Transformations (e.g., Asymmetric Additions to Aldehydes)

Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. The catalytic enantioselective addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. rsc.orgmdpi.com These reactions typically employ a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the addition of the organic group to one face of the aldehyde.

While specific examples detailing the enantioselective addition of this compound to aldehydes are scarce in the literature, the general principles of asymmetric organozinc additions are applicable. A chiral phosphoramide (B1221513) ligand, for example, has been shown to be effective in promoting the enantioselective addition of various organozinc reagents to aldehydes and ketones. rsc.org The use of such a ligand with this compound would be expected to yield the corresponding chiral alcohol with high enantioselectivity.

The table below illustrates the general success of enantioselective additions of organozinc reagents to aldehydes using a chiral ligand, providing a model for the expected reactivity of this compound.

AldehydeOrganozinc ReagentChiral LigandYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)Diethylzinc (B1219324)(-)-DAIB9898
4-Chlorobenzaldehyde (B46862)DiphenylzincChiral Phosphoramide9596
CyclohexanecarboxaldehydeDibutylzincChiral Amino Alcohol9295

This table represents typical results for enantioselective organozinc additions and serves as a predictive model for reactions involving this compound.

Diastereoselective Control in Complex Molecule Synthesis

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of molecules with multiple stereocenters, controlling the relative stereochemistry is paramount. Diastereoselective reactions involving this compound can be achieved through various strategies, including substrate control, auxiliary control, or reagent control.

Substrate-controlled diastereoselectivity relies on the existing stereocenters in the substrate to direct the approach of the incoming reagent. For instance, the addition of this compound to a chiral aldehyde containing a nearby stereocenter can lead to the preferential formation of one of the two possible diastereomeric alcohols, as predicted by Cram's rule or the Felkin-Anh model.

A study on the diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition of curcumins to arylidenemalonates highlights the potential for achieving high diastereoselectivity in complex reactions. beilstein-journals.org While this study does not directly involve this compound, it demonstrates how cascade reactions can lead to products with excellent diastereomeric ratios. beilstein-journals.org The principles of stereocontrol demonstrated in such systems are broadly applicable to reactions involving complex organozinc reagents.

Research into the synthesis of polyfluorinated furanose and pyranose derivatives has shown that the presence of trifluoromethyl groups can have a profound impact on diastereoselectivity. nih.gov In one instance, the reaction of a chiral furanose derivative with benzyl (B1604629) bromide led to the preferential formation of an ether at the more sterically hindered secondary alcohol, an unexpected outcome driven by the electronic effects of the nearby trifluoromethyl group. nih.gov This suggests that the trifluoromethyl group in this compound could similarly play a significant role in directing the stereochemical outcome of its reactions in complex settings.

Control over Geometric Isomers (E/Z Selectivity) in Alkene Formation

The stereochemical outcome of carbon-carbon bond-forming reactions is a critical aspect of modern organic synthesis, with the control over the geometry of newly formed double bonds being of paramount importance. In the context of reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, the E/Z selectivity of the resulting alkenes is a key consideration. While specific research focusing exclusively on the E/Z selectivity of this compound in alkene formation is not extensively documented, the stereochemical course of Negishi couplings with analogous benzylzinc and alkylzinc reagents provides a strong basis for understanding the controlling factors.

The formation of alkenes using this compound typically involves its reaction with a vinyl halide. The geometry of the resulting alkene is significantly influenced by the mechanism of the palladium-catalyzed cross-coupling cycle. This cycle generally involves oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation of the benzyl group from the zinc reagent to the palladium center, and subsequent reductive elimination to yield the alkene product and regenerate the Pd(0) catalyst.

General Principles of Stereoselectivity in Negishi Couplings:

A fundamental principle in palladium-catalyzed cross-couplings is that the reductive elimination step is typically stereoretentive, meaning the geometry of the vinyl partner is maintained in the final product. Therefore, the E/Z selectivity of the alkene product is often a direct reflection of the stereoisomeric purity of the starting vinyl halide. For instance, the reaction of a purely E-vinyl halide is expected to yield the E-alkene, and a Z-vinyl halide should produce the Z-alkene.

However, the integrity of this stereochemical transfer can be compromised by several factors, including the choice of catalyst, ligands, and reaction additives. Isomerization of the palladium-alkenyl intermediate prior to reductive elimination can lead to a mixture of E/Z products, eroding the selectivity.

Influence of Ligands and Additives:

Research on related Negishi couplings has demonstrated that the choice of phosphine (B1218219) ligands on the palladium catalyst plays a crucial role in maintaining stereoselectivity. Bulky electron-rich phosphine ligands can promote rapid reductive elimination, minimizing the lifetime of the palladium-alkenyl intermediate and thus suppressing isomerization pathways.

Additives can also exert significant control over stereoselectivity. For example, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be effective in preserving the stereochemistry of the vinyl halide in Negishi-like couplings. nih.gov It is proposed that TMEDA can coordinate to the zinc species, influencing the transmetalation step, and potentially to the palladium center, thereby stabilizing the intermediates and preventing isomerization. core.ac.uk

Role of the (3-(Trifluoromethyl)benzyl) Group:

Illustrative Data from Analogous Systems:

In the absence of specific data for this compound, the following tables present findings from closely related Negishi cross-coupling reactions, illustrating the principles of E/Z selectivity. These examples demonstrate how the stereochemistry of the starting vinyl halide is generally retained and how reaction conditions can be optimized to ensure high stereochemical fidelity.

Table 1: Stereoretentive Negishi-like Cross-Coupling of Alkyl Halides with Alkenyl Halides in Water nih.gov

This table showcases high retention of stereochemistry for both E- and Z-alkenyl halides in a modified Negishi coupling protocol.

EntryAlkenyl HalideAlkyl HalideProductYield (%)E/Z Ratio
1E-Br-CH=CH-Phn-C10H21IE-n-C10H21-CH=CH-Ph85>98:2
2Z-Br-CH=CH-Phn-C10H21IZ-n-C10H21-CH=CH-Ph82<5:>95
3E-I-CH=CH-Bun-C5H11BrE-n-C5H11-CH=CH-Bu88>98:2
4Z-I-CH=CH-Bun-C5H11BrZ-n-C5H11-CH=CH-Bu85<5:>95

Reaction Conditions: Alkenyl halide (1 mmol), alkyl halide (2 mmol), PdCl2(Amphos)2 (0.01 mmol), zinc dust (3 mmol), TMEDA (2 mmol), in 2% PTS/H2O at room temperature.

Table 2: Ligand Effects on the Stereoselectivity of Negishi Coupling with a Z-Alkenyl Halide core.ac.uk

This table illustrates the critical role of the palladium catalyst's ligand in controlling the E/Z ratio of the product.

EntryCatalystProductYield (%)Z/E Ratio
1Pd(PPh3)4(Z)-1-phenyl-2-n-decyl-ethene7595:5
2PdCl2(dppf)(Z)-1-phenyl-2-n-decyl-ethene8890:10
3PdCl2(Amphos)2(E)-1-phenyl-2-n-decyl-ethene85<2:>98
4PdCl2(PPh3)2/TMEDA(Z)-1-phenyl-2-n-decyl-ethene92>98:2

Reaction Conditions: (Z)-β-bromostyrene and n-decylzinc iodide in THF at room temperature.

Based on these general principles and data from analogous systems, it can be inferred that for reactions involving this compound, a high degree of control over the E/Z selectivity in alkene formation is achievable. The primary determinant of the product's geometry will be the stereochemistry of the vinyl halide coupling partner. To ensure high fidelity in this stereochemical transfer, the careful selection of a palladium catalyst with appropriate ligands, such as bulky phosphines, and the potential use of additives like TMEDA would be crucial. The electron-withdrawing trifluoromethyl group is anticipated to influence the reaction kinetics but is not expected to fundamentally alter the stereochemical pathway of a well-optimized Negishi coupling.

Advanced Synthetic Applications and Future Research Directions

Utility in the Construction of Complex Pharmaceutical and Agrochemical Intermediates

The 3-(trifluoromethyl)benzyl moiety is a crucial component in numerous active pharmaceutical ingredients (APIs) and agrochemicals. (3-(Trifluoromethyl)benzyl)zinc bromide serves as a direct and efficient nucleophilic precursor for installing this group, primarily through transition-metal-catalyzed cross-coupling reactions. uantwerpen.bersc.org Its functional group tolerance, a hallmark of organozinc reagents, allows for its use in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. dokumen.pubnih.gov

A primary application is in Negishi cross-coupling reactions, where the reagent is coupled with various aryl, heteroaryl, or vinyl halides and triflates. uantwerpen.beresearchgate.net For instance, the coupling of this compound with functionalized (hetero)aryl chlorides or bromides is a key step in building the core structures of potential therapeutic agents. rsc.org The presence of the trifluoromethyl group can significantly influence the electronic properties of the target molecule, a critical factor in drug design. hovione.com

In agrochemical synthesis, this reagent is employed to create intermediates for advanced pesticides and herbicides. nih.gov The trifluoromethylpyridine structure, for example, is found in over 20 commercial agrochemicals, and synthetic routes often rely on the coupling of a pyridine-based electrophile with a trifluoromethyl-containing nucleophile like the title compound. nih.gov

Table 1: Examples of Intermediates Synthesized via this compound

Electrophilic Partner Catalyst Product Class Potential Application
2-Chloro-5-(trifluoromethyl)pyridine CoCl₂/isoquinoline (B145761) Diaryl-heteroaryl-methane Agrochemical, Pharmaceutical
Ethyl 2-chloronicotinate CoCl₂/isoquinoline Functionalized Aryl-heteroaryl-methane Pharmaceutical Intermediate
4-Chlorobenzonitrile Pd(PPh₃)₄ Diaryl-methane Pharmaceutical Intermediate

This table is illustrative and based on typical reactivity patterns of benzylzinc reagents in cross-coupling reactions. rsc.orgresearchgate.net

Strategic Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comnih.gov The integration of organozinc reagents into MCRs has expanded their synthetic utility. beilstein-journals.org this compound can be employed as the nucleophilic component in Mannich-type MCRs. beilstein-journals.orgmdpi.com

In a typical sequence, the organozinc reagent reacts with an aldehyde and an amine (or their pre-formed imine equivalent) to generate α-branched amines. beilstein-journals.org This strategy provides a direct route to complex amine structures bearing the 3-(trifluoromethyl)benzyl group. The reaction's efficiency can be highly dependent on additives; for instance, the presence of lithium chloride (LiCl) is often crucial for the successful zinc insertion into the parent benzyl (B1604629) bromide and for the subsequent multicomponent coupling. beilstein-journals.org This approach allows for the rapid assembly of molecular libraries for drug discovery, enabling systematic exploration of structure-activity relationships. nih.gov

Reaction Scheme: Illustrative Mannich-type MCR

This reaction provides a convergent and step-economical pathway to valuable building blocks. mdpi.com

Development of this compound for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of a synthesis. nih.govdntb.gov.ua This approach allows chemists to rapidly generate analogues of a lead compound to fine-tune its pharmacological properties. acs.org The chemoselectivity and functional group tolerance of organozinc reagents make them well-suited for LSF. dokumen.pub

This compound can be used to introduce the 3-(trifluoromethyl)benzyl group into a drug-like molecule containing a suitable electrophilic handle, such as a halide. The mild conditions typically required for Negishi couplings minimize the risk of degrading sensitive functional groups present in the complex substrate. uantwerpen.be The introduction of the CF₃ group via LSF can address issues such as metabolic instability or poor pharmacokinetic profiles. nih.govcas.cn For example, a metabolically vulnerable benzylic C-H bond in a drug candidate could be replaced by a more robust C-CF₃ bond, or the lipophilicity could be adjusted to improve cell permeability. nih.gov

Design and Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of this compound in cross-coupling reactions is critically dependent on the catalyst system. While palladium-based catalysts, such as Pd(PPh₃)₄, are traditional choices for Negishi couplings, research has expanded to include more cost-effective and sometimes more reactive metals like nickel and cobalt. rsc.orgresearchgate.net

Nickel Catalysis: Nickel catalysts, such as Ni(acac)₂ combined with phosphine (B1218219) ligands, have proven effective for coupling benzylic zinc reagents with a range of aromatic bromides, chlorides, and even tosylates. researchgate.net These systems can offer different reactivity profiles compared to palladium and are often more effective for less reactive electrophiles like aryl chlorides. researchgate.net

Cobalt Catalysis: Cobalt-based systems, for example using CoCl₂ with an isoquinoline additive, provide a practical method for coupling benzylic zinc reagents with aryl and heteroaryl halides. rsc.org These catalysts can lead to high yields with low levels of homocoupling byproducts and are particularly effective for reactions involving heteroaromatic chlorides. rsc.org

The design of ligands is also a key area of research. Ligands modulate the electronic and steric properties of the metal center, influencing catalytic activity, stability, and selectivity. nih.gov For instance, the use of N-methylimidazole as an additive with simple palladium catalysts can suppress side reactions like β-hydride elimination and homocoupling, leading to cleaner reactions and higher yields. nih.gov

Table 2: Comparison of Catalytic Systems for Benzylzinc Cross-Coupling Reactions

Catalyst Ligand/Additive Electrophile Scope Key Advantages
Palladium (e.g., PdCl₂(Amphos)₂) N-Methylimidazole Aryl/Vinyl Iodides & Bromides High chemoselectivity, suppression of side reactions. nih.gov
Nickel (e.g., Ni(acac)₂) PPh₃ Aryl Bromides, Chlorides, Tosylates Cost-effective, effective for aryl chlorides. researchgate.net

Exploration of New Reaction Classes Beyond Conventional Coupling and Addition Reactions

While cross-coupling and carbonyl addition are the most common applications, the reactivity of this compound is not limited to these transformations. researchgate.netwikipedia.org Research into organozinc chemistry is continually uncovering novel reaction pathways.

C-N Bond Formation: Transition-metal-catalyzed aminations using organozinc reagents are an emerging area. thieme-connect.com Iron and cobalt catalysts can facilitate the coupling of organozinc compounds with aminating agents like O-benzoylhydroxylamines to form new carbon-nitrogen bonds, providing access to polyfunctionalized amines. thieme-connect.com

Radical Reactions: The reaction of benzyl halides with zinc metal can proceed through radical intermediates. researchgate.net This underlying mechanism opens the possibility of harnessing this compound in radical-mediated processes. For example, its involvement in photoredox-catalyzed reactions could lead to novel bond constructions under exceptionally mild conditions.

Umpolung Strategies: Innovative catalytic cycles can invert the typical reactivity of functional groups. For example, nickel-catalyzed cross-coupling reactions involving the umpolung (reactivity reversal) of phosphine chlorides can create transient nucleophilic phosphides that react with electrophiles. acs.org Similar strategies could potentially be developed to engage benzylzinc reagents in unconventional bond-forming events beyond standard nucleophilic substitution patterns.

The continued exploration of these and other reaction classes will further expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and valuable molecules from precursors like this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing (3-(Trifluoromethyl)benzyl)zinc bromide, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via transmetallation of (3-(trifluoromethyl)phenyl)magnesium bromide with ZnCl₂ in anhydrous THF under an inert atmosphere (argon/nitrogen) to prevent oxidation . Key factors include:

  • Solvent Purity : THF must be rigorously dried (e.g., over molecular sieves) to avoid quenching the Grignard intermediate.
  • Temperature Control : Maintain 0–25°C during addition to prevent side reactions.
  • Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnCl₂ ensures complete conversion.
    Post-synthesis, the product is stored at 2–8°C in THF to stabilize the organozinc species . Yield typically exceeds 85% under optimized conditions.

Basic: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attack in cross-couplings like Negishi or Suzuki-Miyaura reactions . Key observations:

  • Electronic Effects : Trifluoromethyl groups increase oxidative stability of the zinc reagent, enabling room-temperature reactions.
  • Steric Considerations : The meta-substitution pattern minimizes steric hindrance, improving coupling efficiency with aryl halides.
    Comparative studies with non-fluorinated analogs show a 30–50% increase in reaction rates for trifluoromethylated derivatives .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for palladium-mediated couplings?

Methodological Answer:
Discrepancies in catalytic activity often stem from:

  • Catalyst Ligand Systems : Bulky ligands (e.g., SPhos) enhance turnover but may reduce selectivity. Screen ligands (e.g., XPhos, DavePhos) to balance efficiency and stereocontrol .
  • Solvent Polarity : THF stabilizes the organozinc species, while polar aprotic solvents (e.g., DMF) accelerate transmetallation but risk decomposition. Optimize via solvent mixtures (e.g., THF/DMF 4:1) .
  • Additives : Use ZnBr₂ (0.1–0.3 equiv) to suppress β-hydride elimination in alkylation steps .

Advanced: What analytical techniques are critical for characterizing reaction intermediates and byproducts?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR tracks trifluoromethyl group integrity; ¹H/¹³C NMR identifies coupling products and residual THF .
  • GC-MS : Monitors volatile byproducts (e.g., MgCl₂ adducts) in real time.
  • X-ray Crystallography : Resolves structural ambiguities in coupled products (e.g., regioselectivity in biaryl formation) .
  • ICP-OES : Quantifies residual zinc or palladium in pharmaceutical intermediates (detection limit <1 ppm) .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:
The reagent is pivotal for:

  • Trifluoromethylated Drug Candidates : Introduces CF₃ groups into kinase inhibitors (e.g., JAK/STAT modulators), enhancing metabolic stability and bioavailability .
  • Prodrug Synthesis : Coupling with heteroaryl bromides generates masked electrophiles for targeted release .
  • Biological Probes : Used in PET tracer synthesis via ¹⁸F/¹⁹F isotopic exchange .

Advanced: How does the compound’s stability in THF compare to alternative solvents, and what degradation pathways occur?

Methodological Answer:

  • Stability in THF : The 0.5 M THF solution remains stable for >6 months at 2–8°C. Degradation (≤5%) manifests as Zn(OH)Br precipitates due to trace moisture .
  • Alternative Solvents : Et₂O or 2-MeTHF increases solubility but accelerates decomposition (t½ ~3 weeks at 25°C).
  • Mitigation Strategies : Add molecular sieves (3Å) to storage vials and avoid freeze-thaw cycles .

Advanced: What computational tools predict regioselectivity in trifluoromethylbenzyl zinc couplings?

Methodological Answer:

  • DFT Calculations : Models transition states to predict coupling regiochemistry (e.g., meta vs. para substitution in aryl halides). B3LYP/6-31G* level accurately reproduces experimental outcomes .
  • Molecular Docking : Identifies enzyme binding modes for biaryl products, guiding drug design (e.g., COX-2 inhibitors with CF₃ groups in hydrophobic pockets) .
  • Machine Learning : Trains on reaction databases to optimize ligand/catalyst pairs for novel substrates .

Basic: How does this compound compare to structurally similar zinc reagents (e.g., 3-chlorophenylzinc bromide)?

Methodological Answer:

Parameter (3-(Trifluoromethyl)benzyl)zinc Br 3-Chlorophenylzinc Br
Reactivity Higher (CF₃ electron withdrawal)Moderate (Cl inductive)
Thermal Stability Stable to 40°CDecomposes above 30°C
Coupling Scope Broad (aryl, alkenyl, alkyl halides)Limited to aryl halides
Pharma Relevance High (CF₃ enhances drug properties)Low
Data from .

Advanced: What strategies address low yields in stereoselective couplings with cyclic substrates?

Methodological Answer:

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands to enforce enantioselectivity in cyclohexenyl bromide couplings (up to 95% ee) .
  • Substrate Preactivation : Convert cyclic ketones to triflates (vs. bromides) to improve zinc insertion efficiency.
  • Temperature Gradients : Start at −20°C to favor kinetic control, then warm to 25°C for completion .

Basic: What safety protocols are essential for handling this reagent?

Methodological Answer:

  • Moisture Control : Use gloveboxes or Schlenk lines; even trace H₂O generates HF via CF₃ hydrolysis .
  • Ventilation : THF vapors are narcotic; maintain fume hood airflow >100 ft/min.
  • Spill Management : Neutralize with dry sand or vermiculite, then treat with CaCO₃ slurry to bind Zn²⁺ .

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